molecular formula C31H39NO5 B1263301 Pyrrospirone A

Pyrrospirone A

Cat. No.: B1263301
M. Wt: 505.6 g/mol
InChI Key: HECJLRHOFZNKOS-JAYQBPHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrospirone A is a structurally unique polycyclic alkaloid isolated from marine-sourced fungi of the genus Penicillium . Compounds in the pyrrospirone family are characterized by a complex fused ring system, and research indicates that this compound likely shares the significant bioactivity observed in its analogues . Related pyrrospirones have demonstrated potent antiproliferative activity against human glioma cell lines, such as U87MG and U251, suggesting their value in oncological research for the development of new anti-cancer agents . Furthermore, these compounds have shown promising antibacterial activity against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , positioning them as compelling subjects for infectious disease research . The mechanism of action for pyrrospirones is an area of active investigation. The research value of this compound lies in its potential to reveal novel biological pathways and serve as a lead compound for the development of new therapeutic agents. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H39NO5

Molecular Weight

505.6 g/mol

IUPAC Name

(1S,3R,4S,7S,8S,10R,12S,13R,14S,21R,25S,26S)-3,21-dihydroxy-6,8,10,12-tetramethyl-15-oxa-22-azaheptacyclo[12.9.3.216,19.11,21.04,25.07,26.08,13]nonacosa-5,16,18,28-tetraene-23,24-dione

InChI

InChI=1S/C31H39NO5/c1-15-9-16(2)25-26-23-22-20(10-17(3)24(23)29(25,4)11-15)21(33)13-30(27(22)34)14-31(36,32-28(30)35)12-18-5-7-19(37-26)8-6-18/h5-8,10,15-16,20-26,33,36H,9,11-14H2,1-4H3,(H,32,35)/t15-,16+,20-,21-,22+,23-,24-,25+,26+,29+,30+,31-/m1/s1

InChI Key

HECJLRHOFZNKOS-JAYQBPHDSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@@H]4[C@@H]5[C@H](C=C([C@H]4[C@@]2(C1)C)C)[C@@H](C[C@@]6(C5=O)C[C@](CC7=CC=C(O3)C=C7)(NC6=O)O)O)C

Canonical SMILES

CC1CC(C2C3C4C5C(C=C(C4C2(C1)C)C)C(CC6(C5=O)CC(CC7=CC=C(O3)C=C7)(NC6=O)O)O)C

Synonyms

pyrrospirone A

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Pyrrospirones

Sources from Marine-Derived Fungi

The pyrrospirone family of natural products has been identified from several fungal genera, many of which are derived from marine environments. These fungi have proven to be a rich source of structurally diverse and novel alkaloids.

The genus Penicillium is a particularly prolific producer of pyrrospirone analogues, although Pyrrospirone A itself has not been reported from this genus. Various marine-derived Penicillium strains have yielded a wide array of new pyrrospirones.

Penicillium sp. ZZ380 , isolated from a wild sea crab (Pachygrapsus crassipes), has been shown to produce a series of pyrrospirones, including Pyrrospirones C–I and J. mdpi.comresearchgate.netresearchgate.net Further investigation of this strain also led to the isolation of Penicipyrroether A, which features a unique 6/5/6/5 fused ring system, differing from the 6/5/6/6 system of other pyrrospirones from the same strain. mdpi.comnih.gov

Penicillium sp. SCSIO 41512 , isolated from a soft coral from the South China Sea, is another significant source of this compound class. acs.org It produces Pyrrospirones K–Q. acs.orgfigshare.comnih.gov Subsequent cultivation of this strain on a different medium led to the isolation of eight additional new compounds, Pyrrospirones R–Y. cjnmcpu.com

Penicillium citrinum , another marine-derived fungus, has been found to produce Perthis compound. researchgate.netrhhz.net This compound is a notable hirsutellone peroxide with an unprecedented and complex oxahexacyclic scaffold. researchgate.net

This compound was originally isolated from the endophytic fungus Neonectria ramulariae Wollenw KS-246. researchgate.netnih.govbioaustralis.comnaturalproducts.net The broader family of hirsutellone-related compounds, which includes the pyrrospirones, has been isolated from a variety of other fungal genera. These include Cylindrocarpon, Embellisia, Hirsutella, Lewia, and Trichoderma. mdpi.comcjnmcpu.com For example, Hirsutellones A–E were isolated from Hirsutella nivea, and Hirsutellone F was found in a Trichoderma species. nih.gov

Table 1: Selected Fungal Sources of Pyrrospirone and Related Compounds

Culture Conditions and Fermentation Strategies (e.g., OSMAC approach)

The production of pyrrospirones is highly dependent on the specific culture conditions and fermentation strategies employed. The One Strain, Many Compounds (OSMAC) approach has been particularly effective in discovering new analogues by systematically altering cultivation parameters to activate silent biosynthetic gene clusters. researchgate.netresearchgate.net

The initial isolation of this compound from Neonectria ramulariae was achieved from cultures grown on unpolished rice. researchgate.netnih.gov For the prolific Penicillium strains, various media have been utilized. For instance, Penicillium sp. ZZ380 was cultured in both BMPM liquid medium and potato dextrose broth (PDB) medium, with different compounds being isolated from each. mdpi.com

A clear example of the OSMAC strategy is the investigation of Penicillium sp. SCSIO 41512. This strain was first cultured in potato dextrose (PD) medium, which led to the isolation of Pyrrospirones K–Q. cjnmcpu.com By changing the fermentation substrate to a solid rice medium, researchers were able to induce the production of a new set of eight alkaloids, Pyrrospirones R-Y. cjnmcpu.com This demonstrates that modification of a single parameter—the culture medium—can significantly expand the chemical diversity obtained from a single fungal strain. cjnmcpu.comresearchgate.net

Table 2: Examples of Culture Conditions for Pyrrospirone Production

Extraction and Chromatographic Purification Techniques

The isolation of this compound and its analogues from fungal cultures follows a multi-step process involving extraction and extensive chromatographic purification.

The general procedure begins with large-scale fermentation. Following incubation, the entire culture (including both the mycelia and the broth) is extracted multiple times with an organic solvent, most commonly ethyl acetate (B1210297) (EtOAc). nih.govmdpi.commdpi.comacgpubs.org The solvent is then evaporated under reduced pressure to yield a crude extract. mdpi.com

This crude extract, containing a complex mixture of metabolites, is then subjected to a series of chromatographic separations. A common first step is column chromatography using silica (B1680970) gel, eluting with a gradient of solvents (e.g., cyclohexane-EtOAc or petroleum ether-EtOAc) to separate the extract into several less complex fractions. mdpi.comacgpubs.org

Each fraction is then further purified, often using High-Performance Liquid Chromatography (HPLC). nih.gov Reversed-phase columns, such as C18, are frequently employed, with mobile phases typically consisting of methanol/water or acetonitrile/water mixtures. acgpubs.orgacgpubs.org The final purification of individual compounds like this compound is achieved through repeated HPLC steps until the compound is isolated in a pure form. mdpi.commdpi.com

The absolute structure of the purified compound is determined through comprehensive spectroscopic analyses, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) techniques and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.govnih.gov In some cases, single-crystal X-ray diffraction is used for unambiguous structural confirmation. mdpi.com

Structural Elucidation and Stereochemical Assignment of Pyrrospirone Analogues

Spectroscopic Methods for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like pyrrospirones. emerypharma.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the hydrogen and carbon environments within the molecule. emerypharma.com For instance, the ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns, which indicate adjacent protons. The ¹³C NMR spectrum, in turn, identifies the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). emerypharma.com

However, due to the complex polycyclic nature of pyrrospirones, 1D NMR data alone are often insufficient for complete structural assignment. emerypharma.com Therefore, two-dimensional (2D) NMR experiments are crucial. emerypharma.com These include:

¹H-¹H Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, helping to piece together spin systems within the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbons they are attached to, providing definitive C-H bond information. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals through-space correlations between protons that are close to each other, which is instrumental in determining the relative stereochemistry of the molecule. acs.org

Through the comprehensive analysis of these 1D and 2D NMR datasets, the planar structures and relative configurations of numerous pyrrospirone analogues, such as pyrrospirones A, B, C-J, and K-Q, have been successfully determined. nih.govnih.govresearchgate.netacs.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a vital tool for determining the precise molecular formula of pyrrospirone analogues. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy. By obtaining a highly accurate mass measurement, the elemental composition of the molecule can be deduced. nih.gov For example, HRESIMS data for pyrrospirone J provided ion peaks at m/z 508.2711 [M+H]⁺ and 530.2531 [M+Na]⁺, which allowed for the confident assignment of its molecular formula as C₃₀H₃₇NO₆. mdpi.com Similarly, the molecular formula of penicipyrroether A was determined to be C₃₂H₄₁NO₅ from its HRESIMS data. nih.gov This information is fundamental and serves as a starting point for the complete structural elucidation process in conjunction with NMR data. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. fraunhofer.de This technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. fraunhofer.de In the analysis of pyrrospirone analogues, IR spectra typically reveal the presence of key functional groups. For instance, the IR spectrum of pyrrospirone J shows characteristic absorption bands for hydroxyl groups (νₘₐₓ 3347 cm⁻¹), carbonyl groups (νₘₐₓ 1748 and 1686 cm⁻¹), and C-H bonds (νₘₐₓ 2923 and 2851 cm⁻¹). mdpi.com This information complements the data obtained from NMR and mass spectrometry to confirm the presence of specific structural motifs within the molecule.

Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. pressbooks.pub The absorption of UV or visible light excites electrons from lower to higher energy orbitals. slideshare.net The wavelength of maximum absorption (λₘₐₓ) can indicate the extent of conjugation. For pyrrospirone J, UV absorptions were observed at λₘₐₓ 211, 230, and 284 nm, which is consistent with the presence of its chromophoric systems. mdpi.com This technique is a quick method to get a preliminary idea of the electronic structure of the molecule. upi.edu

Absolute Configuration Determination

While spectroscopic methods are excellent for determining the planar structure and relative stereochemistry, establishing the absolute configuration requires techniques that can differentiate between enantiomers.

X-ray single crystal diffraction analysis is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. chem-soc.si This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. chem-soc.si This pattern provides a detailed three-dimensional map of the electron density within the crystal, from which the precise arrangement of all atoms in space can be determined. chem-soc.si

For several pyrrospirone analogues, including pyrrospirone D and penicipyrroether A, single crystals of sufficient quality were successfully grown. nih.govresearchgate.net The subsequent X-ray diffraction analysis allowed for the unambiguous determination of their absolute stereostructures. nih.govresearchgate.net The absolute configuration is often confirmed by the Flack parameter, which should ideally be close to zero for the correct enantiomer. mit.edu For example, the absolute configuration of penicipyrroether A was established as 2R,4S,5R,6S,7S,8S,9S,12S,13R,14R,18R based on X-ray diffraction analysis with a Flack parameter of 0.02. mdpi.com

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, is a powerful tool for assigning the absolute configuration of chiral molecules like pyrrospirones. This method involves comparing the experimentally measured ECD spectrum of a compound with spectra that have been theoretically calculated for possible stereoisomers.

For instance, the absolute configuration of Pyrrospirone J was established as 2R,4S,5R,6R,7R,8S,9S,10R,11R,12R,13R,15R,17R by comparing its experimental ECD spectrum with the calculated spectra for two possible enantiomers (10a and 10b). mdpi.com The experimental curve showed a strong correlation with the calculated spectrum for the 10a model, confirming its stereochemistry. mdpi.com Similarly, this computational approach was used to assign the absolute stereochemistry of Penicipyrroether A . mdpi.comnih.gov

This technique has been broadly applied across the decahydrofluorene-class alkaloids. The absolute configurations of Pyrrospirones K-Q and R-Y were also established or confirmed through quantum chemical calculations of their ECD spectra, often in conjunction with other methods like X-ray diffraction. cjnmcpu.comacs.org For example, the experimental ECD spectrum of Xenoacremone D was compared to the theoretically calculated spectra of its possible enantiomers to confirm its absolute configuration. mdpi.com

The process involves:

Generating low-energy conformers for the potential stereoisomers.

Calculating the ECD spectrum for each conformer using time-dependent density functional theory (TDDFT), commonly at a level like B3LYP/6-311+G(d,p). mdpi.com

Boltzmann-weighting the individual spectra to produce a final, composite calculated spectrum for each isomer.

Matching the experimental spectrum to one of the calculated spectra to determine the absolute configuration. mdpi.commdpi.com

Mosher's Method

The modified Mosher's method is a classic NMR-based technique used to determine the absolute configuration of secondary alcohols. nih.gov This chemical derivatization method has been instrumental in elucidating the stereochemistry of several pyrrospirone analogues. nih.govresearchgate.netresearchgate.net

The method was applied to determine the absolute stereostructures of the inaugural members of the class, Pyrrospirone A and Pyrrospirone B . nih.gov It has also been used in the structural elucidation of newly discovered, more complex analogues, including Pyrrospirones C through I . researchgate.netresearchgate.net In a broader context, Mosher's method is frequently used for complex natural products isolated from fungi. For example, it was used to assign the configuration at C-20 of an aglycone (1a) derived from Peniresorcinoside A, isolated from Penicillium sp. ZZ1750. nih.gov

The procedure involves:

Reacting the alcohol of unknown stereochemistry with both the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride, creating a pair of diastereomeric esters. nih.govyoutube.comstackexchange.com

Acquiring the ¹H NMR spectra for both diastereomers.

Calculating the chemical shift differences (ΔδS-R) for the protons located near the newly formed ester. nih.gov

Analyzing the distribution of positive and negative Δδ values to assign the absolute configuration at the alcohol-bearing carbon. stackexchange.com

Quantum Chemical Calculations of ¹³C NMR Shifts

Quantum chemical calculation of ¹³C NMR chemical shifts serves as a powerful validation tool in structural elucidation, capable of distinguishing between potential isomers and confirming complex structures. frontiersin.org This method has been successfully applied to confirm the structures of pyrrospirone analogues. mdpi.comnih.gov

For Pyrrospirone J , after its relative structure was proposed by 2D NMR techniques, ¹³C NMR chemical shifts were calculated at the mPW1PW91-SCRF (DMSO)/6-311+g(d,p) level. mdpi.comnih.gov The calculated data showed excellent agreement with the experimental values, exhibiting a correlation coefficient (R²) of 0.9982 and a corrected mean absolute error (CMAE) of just 0.28 ppm. nih.gov This high degree of correlation provided strong support for the proposed structure. nih.gov

This computational approach helps resolve ambiguities that may remain after standard spectroscopic analysis, particularly for densely functionalized and stereochemically complex molecules. frontiersin.orgmdpi.com The general methodology involves optimizing the geometry of the proposed structure and then calculating the NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. psu.educonicet.gov.ar The calculated shielding values are then converted to chemical shifts and compared against the experimental data. frontiersin.org

Polycyclic System Topologies of Pyrrospirone Class Compounds

The pyrrospirone class of compounds is characterized by complex and diverse polycyclic frameworks. These alkaloids, belonging to the broader family of decahydrofluorene-class alkaloids (DFAs), typically feature a core decahydrofluorene skeleton fused to other ring systems, including a large 13-membered macrocyclic ether ring. mdpi.comcjnmcpu.comresearchgate.netacs.org The variation in the fusion of these rings leads to a range of distinct topologies.

Ring System TopologyRepresentative Compound(s)Source Organism(s)Reference(s)
6/5/6/6 This compound, Pyrrospirone B, Pyrrospirones C-INeonectria ramulariae, Penicillium sp. ZZ380 mdpi.comnih.govnih.govmdpi.com
6/5/6/5 Penicipyrroether A, Pyrrospirone JPenicillium sp. ZZ380 mdpi.comnih.govresearchgate.netmdpi.com
6/5/6/5/6/13 Pyrrospirone M, Pyrrospirone RPenicillium sp. SCSIO 41512 cjnmcpu.comacs.org
6/5/6/8/5/6/13 Pyrrospirone KPenicillium sp. SCSIO 41512 acs.org

The initially discovered pyrrospirones, such as this compound and its analogues C-I, possess a characteristic 6/5/6/6 fused ring system. mdpi.commdpi.com However, subsequent research has unveiled greater structural diversity.

A significant variation was found in Penicipyrroether A and Pyrrospirone J , which feature a unique 6/5/6/5 polycyclic fusion. mdpi.comnih.govresearchgate.net This topology distinguishes them from the previously reported members of the pyrrospirone family. nih.gov

Even more complex systems have been identified. Pyrrospirone K possesses an unprecedented 6/5/6/8/5/6/13 polycyclic system, while Pyrrospirone M and Pyrrospirone R contain a 6/5/6/5/6/13 framework. cjnmcpu.comacs.org These discoveries highlight the remarkable biosynthetic plasticity of the source fungi, which are capable of generating highly elaborate and varied alkaloid skeletons. These complex structures often arise from a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic pathway. researchgate.net

Biosynthetic Pathways and Mechanistic Considerations of Pyrrospirones

Proposed Biosynthetic Routes for Pyrrospirone Analogues

The biosynthesis of pyrrospirone alkaloids is believed to be intricately linked with that of related fungal metabolites, particularly the GKK1032s. mdpi.comnih.gov It is proposed that pyrrospirones are derived from GKK1032 precursors through a series of oxidative and cyclization reactions. nih.gov

A key intermediate in this proposed pathway is a dehydro-derivative of GKK1032A2. mdpi.comnih.gov The currently accepted hypothesis suggests that the biosynthesis of pyrrospirones C–F and I begins with either GKK1032A1 or GKK1032A2. nih.gov The process is thought to involve the oxidation of a vinyl group on the precursor molecule to form a reactive epoxide intermediate. nih.govmdpi.comnih.gov This epoxide then undergoes an electrophilic cyclization, leading to the characteristic spiro-ring system of the pyrrospirone core. nih.gov

A similar pathway has been proposed for penicipyrroether A, a structurally related analogue with a unique 6/5/6/5 fused ring system that is also produced by Penicillium sp. ZZ380. mdpi.comnih.govresearchgate.net This proposed route also starts from a dehydro-GKK1032A2 precursor (20 ), which is oxidized to an epoxide derivative (21 ). This epoxide is then transformed into an intermediate (22 ) that undergoes an intramolecular hemiketal formation to yield penicipyrroether A. mdpi.comnih.gov These proposed routes highlight a common strategy of late-stage diversification from a shared precursor to generate structural variety within this family of natural products.

Table 1: Proposed Biosynthetic Steps for Pyrrospirone Analogues

Precursor Intermediate Step Proposed Product Class Reference
GKK1032A1 / GKK1032A2 Oxidation of vinyl group to an epoxide Pyrrospirones nih.gov
Epoxide Intermediate Electrophilic cyclization Pyrrospirones nih.gov

Precursor Incorporation Studies (e.g., L-tyrosine, nonaketide chain, GKK1032A2 derivatives)

Isotopic labeling studies have been instrumental in identifying the fundamental building blocks of the pyrrospirone scaffold. These studies have focused on GKK1032A2, a direct precursor to the pyrrospirone family. nih.govacs.org The backbone of GKK1032A2 is constructed from two primary precursors: the amino acid L-tyrosine and a nonaketide chain. cjnmcpu.comacs.orgresearchgate.net

The nonaketide portion is assembled from nine acetate (B1210297) units, likely via a polyketide synthase (PKS) pathway. acs.orgresearchgate.net Furthermore, labeling experiments have shown that L-methionine acts as the donor for the five methyl groups that decorate the polyketide chain. nih.gov The incorporation of L-tyrosine is handled by a nonribosomal peptide synthetase (NRPS) module, which integrates the amino acid with the polyketide chain. acs.org This PKS-NRPS hybrid system is a common feature in the biosynthesis of decahydrofluorene-class alkaloids. cjnmcpu.commdpi.com The direct conversion of GKK1032A2 derivatives into various pyrrospirones underscores their role as late-stage precursors in the biosynthetic pathway. nih.govmdpi.com

Table 2: Precursor Incorporation Findings for the GKK1032A2 Backbone

Precursor Function Isotopic Label Used Reference
L-tyrosine Forms the pyrrolidinone and aromatic portion ¹³C, ²H acs.org
Acetate Forms the nonaketide chain (9 units) ¹³C acs.orgresearchgate.net

Enzymatic Transformations and Novel Cyclization Mechanisms in Pyrrospirone Biosynthesis

The assembly of the complex pyrrospirone structure requires a suite of specialized enzymes that catalyze unique and complex chemical transformations. The initial fusion of L-tyrosine and the nonaketide chain is accomplished by a hybrid PKS-NRPS enzyme. acs.orgresearchgate.net Following the assembly of this linear precursor, a series of remarkable cyclization events occurs.

One of the most unusual steps is the formation of the 13-membered macroether ring, which involves a novel cyclization mechanism to link the hydroxyl group of the tyrosine residue with the distant polyketide chain. acs.org

While the specific enzymes for pyrrospirone biosynthesis are still under investigation, studies on the biosynthesis of structurally similar xenoacremones have provided significant insights. researchgate.netresearchgate.net In the xenoacremone pathway, a PKS-NRPS enzyme (XenE) and an enoyl reductase (XenG) construct the initial tyrosine-nonaketide skeleton. researchgate.netresearchgate.net Subsequently, the enzyme XenA catalyzes a dehydration to form the pyrrolidinone moiety. researchgate.net The formation of the complex tricarbocyclic core is then achieved through a fascinating enzymatic cascade:

XenF , a novel enzyme, catalyzes a sigmatropic rearrangement to create a key cyclohexane (B81311) intermediate. researchgate.netresearchgate.net

XenD , an oxidase, then modifies this intermediate. researchgate.netresearchgate.net

XenC facilitates the crucial linkage of the para-cyclophane ether bridge. researchgate.netresearchgate.net

This is followed by a spontaneous intramolecular Diels-Alder reaction, which rapidly assembles the final [6.5.6] tricarbocyclic ring system. researchgate.netresearchgate.net

Given the structural homology between xenoacremones and pyrrospirones like Pyrrospirone A, it is highly probable that analogous enzymatic machinery and cyclization mechanisms, including a key Diels-Alder reaction, are involved in forming the decahydrofluorene core of the pyrrospirones. researchgate.netmdpi.com The final transformation from a GKK1032-type precursor to a pyrrospirone involves an enzymatically catalyzed oxidation to an epoxide, followed by a key cyclization to form the spiro-center. nih.govmdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Pyrrospirone C
Pyrrospirone D
Pyrrospirone F
Pyrrospirone G
Pyrrospirone H
Pyrrospirone I
Pyrrospirone J
Pyrrospirone K
Pyrrospirone L
Pyrrospirone M
Pyrrospirone N
Pyrrospirone O
Pyrrospirone P
Pyrrospirone Q
GKK1032A1
GKK1032A2
Penicipyrroether A
L-tyrosine
L-methionine
Xenoacremone A
Xenoacremone B
Xenoacremone C

Synthetic Strategies and Structural Modification of Pyrrospirone Analogues

Total Synthesis Approaches for Related Decahydrofluorene-Class Alkaloids (e.g., Hirsutellones)

The total synthesis of decahydrofluorene-class alkaloids, such as the closely related hirsutellones, presents significant chemical challenges. These molecules possess a unique and complex architecture, characterized by a fused researchgate.netresearchgate.netnih.gov tricyclic decahydrofluorene core, numerous stereogenic centers, and a strained 12- or 13-membered para-cyclophane ether ring. researchgate.netnih.govmdpi.com The successful synthesis of these compounds requires innovative and efficient strategies to construct these challenging motifs.

Hirsutellones, in particular, have garnered considerable attention from the synthetic chemistry community due to their potent antitubercular activity. nih.gov The total synthesis of Hirsutellone B, for example, has been accomplished through various elegant approaches. One notable strategy involved a biomimetic cascade reaction to form the intricate tricyclic core. nih.govnih.gov This sequence was initiated by the opening of an epoxide, which then triggered an intramolecular Diels-Alder reaction to construct the fused ring system with high diastereoselectivity. nih.gov

The formation of the strained 13-membered macrocyclic ether ring is another major hurdle. Synthetic chemists have overcome this by employing macrocyclization reactions as a key step. For instance, an Ullmann-type direct 13-membered macrocyclization has been successfully used. researchgate.net Another sophisticated approach involved forming a larger, less-strained ring, which was then contracted to the final 13-membered p-cyclophane structure. nih.gov These synthetic achievements not only provide a route to the natural products but also open avenues for creating structurally diverse analogues for medicinal chemistry studies, potentially leading to new drugs. nih.govacs.org

Semi-synthetic Modifications and Derivative Generation for Enhanced Bioactivity

Semi-synthesis, which involves the chemical modification of a natural product, is a powerful tool for generating novel derivatives and exploring structure-activity relationships (SAR). This approach is particularly valuable for complex molecules like pyrrospirones, where total synthesis is often long and arduous. By making targeted modifications to the natural product scaffold, chemists can probe the roles of different functional groups in biological activity and potentially develop analogues with enhanced potency, selectivity, or improved physicochemical properties. acs.org

In the broader class of decahydrofluorene alkaloids, semi-synthesis has been employed to create new analogues. For example, new embellicine analogues, which share the macrocyclic alkaloid structure, have been generated via semi-synthesis, leading to compounds with cytotoxic activity against human cancer cell lines. acs.org Similarly, investigations into other complex fungal metabolites have shown the utility of this approach. The semi-synthesis of derivatives from the natural product hypothemycin (B1674129) allowed for the generation of a library of analogues that were screened for their inhibitory activity against transforming growth factor-β-activated kinase 1 (TAK1), providing valuable SAR data. acs.org

While specific semi-synthetic studies on Pyrrospirone A are not extensively documented, the principles are broadly applicable. Modifications could be envisioned at various sites on the pyrrospirone skeleton, such as the pyrrolidinone ring or the decahydrofluorene core, to modulate its biological profile. mdpi.comnih.gov The generation of such derivatives is crucial for optimizing the lead compound, potentially improving its efficacy against targets like cancer cells or pathogenic bacteria. acs.orgcjnmcpu.com

Research Findings: Bioactivity of Pyrrospirone Alkaloids

A number of pyrrospirone analogues have been isolated and characterized, demonstrating a range of biological activities. The following table summarizes the findings for several of these compounds.

CompoundSource OrganismReported Biological ActivityIC₅₀ / MIC ValuesReference
This compoundNeonectria ramulariaeInduces apoptosis in human promyelocytic leukemia HL-60 cellsNot specified nih.gov
Pyrrospirone BNeonectria ramulariaeInduces apoptosis in human promyelocytic leukemia HL-60 cellsNot specified nih.gov
Pyrrospirone CPenicillium sp. ZZ380Antimicrobial against S. aureus (MRSA) and E. coliMIC: 2.0–5.0 µg/mL researchgate.net
Pyrrospirone FPenicillium sp. ZZ380Antimicrobial against S. aureus (MRSA) and E. coliMIC: 2.0–5.0 µg/mL researchgate.net
Pyrrospirone GPenicillium sp. ZZ380Inhibits proliferation of different glioma cellsIC₅₀: 1.06–8.52 µM researchgate.net
Pyrrospirone IPenicillium sp. ZZ380Antimicrobial against S. aureus (MRSA) and E. coliMIC: 2.0–5.0 µg/mL researchgate.net
Pyrrospirone JPenicillium sp. ZZ380Inhibits proliferation of human glioma U87MG and U251 cellsIC₅₀: 10.52–17.92 µM mdpi.com
Pyrrospirone RPenicillium sp. SCSIO 41512Cytotoxicity against human cancer cell lines A549 and HCT116; Antibacterial activityIC₅₀: 7.3–79.3 µM; MIC: 1.6-13.0 µg/mL cjnmcpu.com

Biological Activities and Molecular Mechanisms of Pyrrospirone Analogues

Antitumor/Antiproliferative Activities

Pyrrospirone analogues, a class of fungal secondary metabolites, have demonstrated significant potential as antitumor and antiproliferative agents in preclinical studies. Research has focused on their efficacy against various cancer cell lines, particularly those associated with glioma, a challenging form of brain cancer.

In vitro assays utilizing human glioma cell lines (U87MG, U251, SHG44) and a rat glioma cell line (C6) have been instrumental in quantifying the cytotoxic effects of various pyrrospirone compounds. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for several analogues.

Notably, Pyrrospirone G has shown relatively strong activity against these cell lines, with IC50 values ranging from approximately 1.06 to 8.52 μM. researchgate.net Other analogues, including Pyrrospirones C, D, E, F, H, I, and J, have exhibited moderate anti-glioma activity, with IC50 values generally falling between 7.44 and 26.64 μM. researchgate.net

A related novel compound, Penicipyrroether A, isolated from the same marine-derived fungus Penicillium sp. ZZ380, has demonstrated potent antiproliferative activity. nih.gov It strongly inhibited cell proliferation in the human glioma lines U87MG and U251, with IC50 values of 1.64 μM and 5.50 μM, respectively. researchgate.netnih.gov Another analogue, Pyrrospirone J, was also active against these cells, showing IC50 values between 10.52 and 17.92 μM. nih.gov The sulforhodamine B (SRB) assay is a common method used to determine this cytotoxic activity. researchgate.netnih.gov

The following table summarizes the reported IC50 values for various Pyrrospirone analogues against different glioma cell lines.

CompoundU87MG (IC50 in µM)U251 (IC50 in µM)SHG44 (IC50 in µM)C6 (IC50 in µM)
Penicipyrroether A 1.645.50Not ReportedNot Reported
Pyrrospirone G 1.06 - 8.521.06 - 8.521.06 - 8.521.06 - 8.52
Pyrrospirone J 10.5217.92Not ReportedNot Reported
Pyrrospirones C, D, E, F, H, I 7.44 - 26.647.44 - 26.647.44 - 26.647.44 - 26.64

The potent antiproliferative effects of pyrrospirone analogues are attributed to their ability to interfere with fundamental cellular processes required for cancer cell survival and growth. The primary mechanisms involve the induction of programmed cell death, dysregulation of the cell division cycle, and disruption of essential biosynthetic pathways.

Apoptosis is a form of programmed cell death crucial for eliminating potentially harmful cells. mdpi.com Many anticancer agents function by inducing apoptosis in tumor cells. nih.gov Studies on Pyrrocidine A, a related macrocyclic alkaloid, reveal a potent ability to induce apoptosis. nih.gov This compound was shown to cause nuclear condensation and DNA fragmentation in human leukemia cells, which are classic hallmarks of apoptosis. nih.gov

The apoptotic process initiated by Pyrrocidine A is mediated by caspases, a family of proteases that execute cell death. nih.gov The activity was suppressed by a pan-caspase inhibitor, confirming the caspase-dependent nature of the pathway. nih.gov Caspases exist as inactive precursors (procaspases) and are activated in a cascade that ultimately dismantles the cell. mdpi.com This suggests that pyrrospirones may trigger apoptosis through similar caspase-dependent mechanisms, potentially involving key executioner enzymes like caspase-3. The mitochondrial pathway of apoptosis, which involves the disruption of the mitochondrial membrane potential (ΔΨm), is a common route for initiating caspase activation and is a likely component of the mechanism for these compounds. researchgate.net

The cell cycle is a tightly regulated process that governs cell division. mdpi.com Cancer is characterized by the loss of this control, leading to unchecked proliferation. mdpi.com Many natural compounds exert their anticancer effects by causing cell cycle arrest, which prevents cancer cells from dividing. nih.gov For instance, some agents can induce a sustained G2/M phase arrest, halting the cell cycle before mitosis. nih.gov This arrest is often accompanied by the disruption of critical cellular structures like microtubules. nih.gov

While specific studies detailing the effects of Pyrrospirone A on cell cycle progression are not yet prevalent, its potent antiproliferative activity suggests that interference with cell cycle checkpoints is a probable mechanism of action. The universal regulators of the M-phase, the CDK1/cyclin B complex, are common targets for compounds that induce cell cycle delays. nih.gov Dysregulation of such complexes can halt cell division and ultimately lead to cell death, representing a plausible avenue by which pyrrospirones inhibit glioma cell proliferation. biorxiv.org

A key mechanism by which many fungal and plant toxins exert their cytotoxic effects is through the inhibition of protein synthesis. nih.govmdpi.com These toxins, often referred to as ribosome-inactivating proteins (RIPs), act by enzymatically modifying ribosomes, the cellular machinery responsible for translating mRNA into protein. mdpi.com

The primary action of these toxins is to damage a specific, highly conserved sequence in the large ribosomal RNA (rRNA) known as the sarcin-ricin loop (SRL). nih.gov This modification prevents the binding of elongation factors, which are essential for the translocation step of protein synthesis, thereby irreversibly halting translation and leading to cell death. nih.gov Given that pyrrospirones are fungal metabolites with potent cytotoxic properties, it is plausible that their mechanism of action involves the disruption of ribosomal function and the subsequent inhibition of protein biosynthesis, a mechanism shared by other ribotoxic fungal products. nih.govelifesciences.org

The survival, growth, and proliferation of cancer cells are dependent on a complex network of intracellular signaling pathways. mdpi.com Key pathways such as the PI3K/Akt/mTOR and MAPK cascades are frequently dysregulated in cancers like glioma, promoting uncontrolled cell growth and resistance to apoptosis. nih.gov Natural products, particularly alkaloids, are known to exert their anticancer effects by modulating these critical pathways. nih.gov

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inhibition is a major target in cancer therapeutics. nih.gov Similarly, the MAPK cascades are involved in transmitting signals that control cell proliferation and differentiation. nih.gov The demonstrated ability of pyrrospirone analogues to inhibit proliferation and induce apoptosis in glioma cells strongly suggests that these compounds may directly or indirectly modulate one or more of these crucial signaling pathways. researchgate.netnih.gov While the specific molecular targets of this compound within these cascades have not been fully elucidated, its biological activities are consistent with the disruption of pro-survival and pro-proliferative signaling in cancer cells.

Mechanisms of Action in Cancer Cells

Modulation of Key Signaling Pathways
NF-κB Pathway Inactivation

Mechanistic studies have indicated that the inhibitory actions of certain pyrrospirone analogues are mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net The NF-κB pathway is a cornerstone of the inflammatory response, and its inactivation by these compounds points to their potential as anti-inflammatory agents.

MAPK Signaling Pathway Inactivation (ERK, JNK, p38 phosphorylation)

In conjunction with NF-κB inactivation, pyrrospirone analogues have been shown to disrupt the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. researchgate.net This pathway, which includes key kinases such as ERK, JNK, and p38, is crucial for transmitting extracellular signals to the cellular nucleus to control gene expression related to inflammation, cell proliferation, and apoptosis. The inactivation of this pathway contributes significantly to the anti-neuroinflammatory properties observed in some analogues. researchgate.net

PI3K/AKT/mTOR Pathway Modulation

Currently, there is limited direct scientific literature detailing the specific modulatory effects of this compound or its close analogues on the PI3K/AKT/mTOR signaling pathway. This pathway is a vital regulator of cell growth, survival, and metabolism, and its dysregulation is implicated in numerous diseases. While many natural compounds are known to target this pathway, specific research connecting it to pyrrospirones has not been extensively reported.

Antimicrobial Activities

Pyrrospirone analogues have demonstrated notable in vitro activity against a variety of pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Spectrum and Efficacy (in vitro against Methicillin-Resistant Staphylococcus aureus, Escherichia coli, Gram-positive, Gram-negative, Vibrio vulnificus, Vibrio alginolyticus, Vibrio parahaemolyticus)

Several pyrrospirone compounds exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. Pyrrospirones C, F, and I, along with Penicipyrrodiether A, have shown inhibitory activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen, and Escherichia coli, a common Gram-negative bacterium. nih.gov Penicipyrroether A, another related compound, also displayed good antibacterial activity with specific minimum inhibitory concentrations (MIC) recorded. nih.govnih.gov In contrast, Pyrrospirone J was found to be inactive at a concentration of 50 μg/mL. nih.gov

Detailed research on the efficacy of this compound and its analogues against Vibrio species, including Vibrio vulnificus, Vibrio alginolyticus, and Vibrio parahaemolyticus, is not extensively available in the current scientific literature.

CompoundBacteriumMIC (μg/mL)
Pyrrospirone CMRSA2.0–5.0
Pyrrospirone CE. coli2.0–5.0
Pyrrospirone FMRSA2.0–5.0
Pyrrospirone FE. coli2.0–5.0
Pyrrospirone IMRSA2.0–5.0
Pyrrospirone IE. coli2.0–5.0
Penicipyrroether AMRSA1.7
Penicipyrroether AE. coli3.0

Antifungal Spectrum and Efficacy (in vitro against Candida albicans)

In addition to their antibacterial properties, certain pyrrospirone analogues have been identified as inhibitors of fungal growth. Specifically, Pyrrospirones C through I, isolated from Penicillium sp. ZZ380, have been reported to inhibit the growth of the opportunistic pathogenic yeast Candida albicans. researchgate.net

Anti-Biofilm Effects and Quorum Sensing Modulation

Anti-inflammatory Effects and Associated Pathways (e.g., TLR4/MyD88 pathway, p38 MAPK phosphorylation)

Pyrrospirone analogues and related metabolites isolated from fungal species have demonstrated notable anti-inflammatory properties. These effects are often linked to the modulation of critical signaling cascades that regulate the body's inflammatory response.

Studies on compounds structurally related to pyrrospirones have shown significant inhibition of pro-inflammatory mediators. For instance, pyrenocine A, a metabolite from the marine-derived fungus Penicillium paxilli, strongly inhibits the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS) nih.gov. Similarly, brevione A, a spiroditerpenoid from Penicillium bialowiezense, was found to suppress the expression of NO, prostaglandin E2, and various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12 kopri.re.kr.

The molecular mechanisms underlying these effects often involve the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor that recognizes LPS from Gram-negative bacteria, triggering a cascade that leads to inflammation kopri.re.kr. Upon activation, TLR4 recruits adaptor proteins like Myeloid differentiation primary response 88 (MyD88), which in turn activates downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

Research on citreohybridonol, another marine fungus metabolite, revealed it exerts anti-neuroinflammatory effects by suppressing the protein expression of TLR4 and MyD88. This suppression leads to the reduced phosphorylation of p38 MAPK and inhibits the activation of NF-κB, a crucial transcription factor for inflammatory genes researchgate.net. This suggests that pyrrospirone analogues may share a similar mechanism, targeting the TLR4/MyD88/p38 MAPK axis to exert their anti-inflammatory effects.

Table 1: Anti-inflammatory Activity of Fungal Metabolites
CompoundSource OrganismObserved EffectAssociated Pathway
Brevione APenicillium bialowiezenseInhibited NO, PGE2, TNF-α, IL-1β, IL-6, IL-12 kopri.re.krNF-κB, JNK (MAPK) kopri.re.kr
Pyrenocine APenicillium paxilliInhibited NO and TNF-α production nih.govNot specified
CitreohybridonolToxicocladosporium sp.Inhibited NO, PGE2, iNOS, COX-2, IL-1β, TNF-α researchgate.netTLR4/MyD88/NF-κB/p38 MAPK researchgate.net

Neuroprotective Effects

Compounds derived from deep-sea fungi, the ecological niche for many pyrrospirone-producing organisms, are recognized as a promising source for developing neuroprotective agents researchgate.net. These natural products are noted for their potential to combat complex pathophysiological mechanisms underlying neurodegenerative diseases, such as oxidative stress and neuroinflammation researchgate.net.

Specific pyrrospirone analogues have shown direct evidence of neuroprotection. In one study, azaphilones 8 and 9, isolated from the deep-sea-derived fungus Penicillium sp. SCSIO41030, exhibited neuroprotective effects against amyloid-beta (Aβ₂₅₋₃₅)-induced neurotoxicity in primary cultured cortical neurons. These compounds were observed to promote axonal regrowth in neurons damaged by the amyloid-beta peptide, suggesting a potential role in mitigating the neuronal damage seen in conditions like Alzheimer's disease mdpi.com.

The mechanisms behind these neuroprotective effects can be multifaceted. They may involve the regulation of intracellular calcium balance, restoration of mitochondrial function, and a decrease in reactive oxygen species (ROS) production mdpi.com. Furthermore, the anti-inflammatory pathways discussed previously, such as the inhibition of the TLR4 pathway, are also deeply implicated in neuroprotection, as neuroinflammation is a key driver of neuronal cell death in many neurodegenerative disorders researchgate.netmdpi.com.

Enzyme Inhibitory Activities

Protein tyrosine phosphatases (PTPs), such as PTP1B, are crucial negative regulators in various signaling pathways, including the insulin signaling cascade. Inhibition of PTP1B is considered a promising therapeutic strategy for type 2 diabetes and obesity nih.gov. While numerous natural products have been investigated as PTP1B inhibitors, there is currently no specific scientific literature detailing the inhibitory activity of this compound or its direct analogues against PTP1B, CD45, TCPTP, or SHP1.

Pancreatic lipase is a key enzyme responsible for the digestion and absorption of dietary fats. Its inhibition is a well-established therapeutic approach for managing obesity mdpi.com. Natural products from various sources have been extensively studied for their potential to inhibit this enzyme nih.gov. However, based on available research, there is no specific data on the inhibitory effects of this compound or its analogues on pancreatic lipase activity.

Antioxidant Activities (e.g., DPPH radical scavenging)

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, which are implicated in a wide range of diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity nih.govmdpi.com.

While direct studies on the antioxidant properties of this compound are not available, research on structurally related heterocyclic compounds provides some insight. Various synthetic derivatives containing a pyrrolidinone or pyrrole core have been evaluated for their ability to scavenge DPPH radicals. For instance, a study on novel spiro pyrrolo[3,4-d]pyrimidine derivatives found that several tested compounds exhibited a range of antioxidant activities nih.gov. Similarly, certain 3-hydroxy-3-pyrroline-2-one derivatives, which share a core structural motif, have also been identified as radical scavengers in DPPH assays researchgate.netrsc.org. These findings suggest that the pyrrole-based structures within the broader class may possess antioxidant potential, although specific testing of pyrrospirone analogues is required for confirmation.

Table 2: DPPH Radical Scavenging Activity of Structurally Related Pyrrole Derivatives
Compound ClassActivity LevelIC₅₀ / EC₅₀ ValuesReference
Spiro pyrrolo[3,4-d]pyrimidine derivative (Compound 11)StrongIC₅₀: 33.0 µg/mL nih.gov
Spiro pyrrolo[3,4-d]pyrimidine derivative (Compound 6)ModerateIC₅₀: 94.04 µg/mL nih.gov
3-hydroxy-3-pyrroline-2-one derivativesLower than quercetin referenceEC₅₀ > 128 µg/mL researchgate.net
Pyrrolo[2,3-b]quinoxaline derivative (Compound 3a)Identified as most promising scavenger in its classNot specified rsc.org

Structure Activity Relationship Sar Studies of Pyrrospirone Analogues

Correlation between Structural Features and Biological Activity

The biological profile of pyrrospirone analogues is intricately linked to their complex polycyclic system, the nature of the spiro junction, and the pattern of substituents.

The spiro junction is another critical feature influencing the three-dimensional shape and, consequently, the biological activity of these compounds. While detailed SAR studies on the spiro junction itself are limited in the provided context, its rigid nature is fundamental in defining the spatial orientation of the different ring systems and substituents, which in turn affects receptor binding and enzyme inhibition.

Substituents on the pyrrospirone scaffold play a pivotal role in modulating potency and selectivity. Hydroxylation at specific positions can be a critical enhancer of activity. For example, hydroxylation at C-2 and β-stereospecific methoxylation at C-2' were identified as key for improving the apoptogenic efficacy of related marine chromones. nih.gov In the pyrrospirone series, the presence and position of hydroxyl, methyl, and other functional groups significantly impact their cytotoxic and antimicrobial effects. Pyrrospirone G, for instance, exhibits potent anti-glioma activity, which is attributed to its specific substitution pattern. researchgate.net The introduction of a double bond, as seen in the conversion of pyrrospirone H to pyrrospirone I (which has a double bond at C-16 and C-17), also alters the biological activity profile. researchgate.net

Table 1: Biological Activities of Selected Pyrrospirone Analogues

Compound Biological Activity IC50/MIC Values Reference
Pyrrospirone C Antimicrobial 2.0–5.0 μg/mL researchgate.net
Pyrrospirone F Antimicrobial 2.0–5.0 μg/mL researchgate.net
Pyrrospirone G Anti-glioma 1.06–8.52 μM nih.govresearchgate.net
Pyrrospirone H Moderate Anti-glioma 7.44–26.64 μM nih.gov
Pyrrospirone I Antimicrobial, Moderate Anti-glioma 2.0–5.0 μg/mL (MIC), 7.44–26.64 μM (IC50) nih.govresearchgate.net
Penicipyrroether A Anti-glioma 1.64–5.50 μM nih.govresearchgate.net
Pyrrospirone J Anti-glioma - nih.gov
Pyrrospirone (analogue 13) PTP inhibitor (CD45, TCPTP, SHP1, PTP1B) 8.1–17.8 μM nih.govfigshare.com
Pyrrospirone R (1) Cytotoxic, Antibacterial 7.3–79.3 μM (IC50), 1.6–13.0 μg/mL (MIC) cjnmcpu.com
Pyrrospirone U (4) Cytotoxic, Antibacterial 7.3–79.3 μM (IC50), 1.6–13.0 μg/mL (MIC) cjnmcpu.com
Pyrrospirone W (6) Cytotoxic, Antibacterial 7.3–79.3 μM (IC50), 1.6–13.0 μg/mL (MIC) cjnmcpu.com

Impact of Stereochemistry on Pharmacological Profile

Stereochemistry is a paramount factor in the pharmacology of chiral drugs, dictating their interaction with biological targets. ijpsjournal.comijpras.comnih.gov The spatial arrangement of atoms in stereoisomers affects their binding affinity to receptors and enzymes, which are themselves chiral. ijpras.comnih.gov For pyrrospirones, which possess multiple chiral centers, the absolute configuration of these centers is critical for their biological activity.

The absolute configurations of newly isolated pyrrospirones are often determined using single-crystal X-ray diffraction analysis and quantum chemical calculations of electronic circular dichroism (ECD) spectra. cjnmcpu.comnih.govfigshare.com This detailed stereochemical information is essential for understanding their SAR. For example, the determination of the absolute configuration of penidifarnesylin A, a dimeric farnesene (B8742651) derivative, was achieved by comparing its experimental ECD spectrum with the calculated spectrum of its possible enantiomers. mdpi.com

While the provided search results emphasize the determination of absolute configurations, they also lay the groundwork for understanding how stereochemistry impacts the pharmacological profile. The distinct three-dimensional arrangement of functional groups in different stereoisomers of a pyrrospirone analogue will lead to different interactions with its biological target. One enantiomer may fit perfectly into a binding pocket, leading to a potent therapeutic effect, while the other may be inactive or even cause undesirable side effects. nih.gov The use of single-enantiomer drugs can lead to simpler pharmacologic profiles and improved therapeutic indices. nih.gov

Design Principles for Optimized Derivatives and Lead Compound Development

The knowledge gleaned from SAR and stereochemical studies provides a rational basis for the design and optimization of pyrrospirone derivatives to develop lead compounds with enhanced potency and selectivity. nih.govmdpi.com

Key design principles for optimizing pyrrospirone analogues include:

Scaffold Modification: The complex polycyclic core of pyrrospirones offers opportunities for modification to improve drug-like properties. This could involve simplifying the ring system to enhance synthetic accessibility while retaining the key pharmacophoric elements.

Substituent Manipulation: The targeted introduction or modification of substituents at specific positions on the pyrrospirone scaffold is a primary strategy for optimization. Based on SAR data, hydroxyl or methoxy (B1213986) groups could be strategically placed to enhance interactions with the biological target. For instance, the potent anti-glioma activity of pyrrospirone G suggests that its substitution pattern is a good starting point for further derivatization. researchgate.net

Stereochemical Control: The synthesis of single, specific stereoisomers is crucial. Understanding which enantiomer or diastereomer possesses the desired activity allows for the development of more potent and safer drugs by eliminating inactive or potentially harmful isomers. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can be used to fine-tune the compound's activity, selectivity, and pharmacokinetic properties.

By systematically applying these principles, researchers can guide the synthetic effort towards pyrrospirone analogues with optimized pharmacological profiles, paving the way for the development of new therapeutic agents.

Future Research Directions and Therapeutic Potential of Pyrrospirone a and Analogues

Elucidation of Undiscovered Bioactivities and Mechanistic Pathways

The pyrrospirone class of compounds, including Pyrrospirone A, has demonstrated a range of biological activities, primarily antiproliferative and antibacterial effects. mdpi.comnih.gov However, the full spectrum of their bioactivities likely remains to be uncovered. Future research should focus on screening this compound and its analogues against a wider array of biological targets to identify novel therapeutic applications. This could involve exploring their effects on various enzymes, receptors, and other biomolecules implicated in diseases like cancer, neurodegenerative disorders, and infectious diseases. ontosight.aiontosight.ai

For instance, while some pyrrospirones have shown activity against glioma cells, their potential against other cancer cell lines is an area ripe for investigation. mdpi.comresearchgate.netmdpi.com Similarly, their antibacterial properties, currently demonstrated against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, could be expanded to include a broader range of drug-resistant bacteria. mdpi.comnih.govdiva-portal.org The discovery of novel pyrrospirones with unique structural features, such as different polycyclic fusions, suggests that a wealth of untapped bioactivity may exist within this chemical family. mdpi.comacs.org

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A deeper understanding of how this compound and its analogues exert their biological effects at the molecular and cellular levels is crucial for their development as therapeutic agents. Current knowledge is largely based on phenotypic observations, such as the inhibition of cell proliferation or bacterial growth. mdpi.comnih.gov Future studies should aim to pinpoint the specific molecular targets and signaling pathways modulated by these compounds.

Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the direct binding partners of this compound. Once targets are identified, further studies will be needed to elucidate the mechanism of action. For example, in the context of its antiglioma activity, it is important to determine whether this compound induces apoptosis, cell cycle arrest, or other forms of cell death, and to identify the key proteins and pathways involved. researchgate.netmdpi.com Some studies on related compounds suggest that the NF-κB and MAPK signaling pathways could be relevant targets. researchgate.net A comprehensive understanding of the structure-activity relationships (SAR) is also essential. By systematically modifying the chemical structure of this compound, researchers can identify the key functional groups responsible for its bioactivity and selectivity, which can guide the design of more potent and specific analogues. acs.org

Exploration as Lead Compounds for Novel Therapeutic Agents

The potent bioactivities and unique chemical scaffolds of this compound and its analogues make them promising candidates for development as lead compounds for new drugs. nih.govontosight.ai Their effectiveness against challenging targets like glioma and MRSA highlights their therapeutic potential. mdpi.comnih.govnih.gov The path from a promising natural product to a clinical drug is long and requires extensive preclinical and clinical evaluation.

Future research in this area should focus on optimizing the pharmacological properties of pyrrospirones. This includes improving their potency, selectivity, and pharmacokinetic profiles through medicinal chemistry efforts. For instance, analogues with enhanced solubility and metabolic stability would be more likely to succeed in vivo. The development of Pyrrospirone C, a related compound, as a potential therapeutic agent would necessitate rigorous testing, including in vitro assays and in vivo models, before any clinical trials. ontosight.ai The discovery of new, structurally diverse pyrrospirones from marine-derived fungi continues to provide a rich source of novel chemical entities for drug discovery programs. acs.orgcjnmcpu.com

Biotechnological Production and Strain Optimization for Enhanced Yield (e.g., One Strain, Many Compounds - OSMAC)

The natural production of this compound and its analogues by fungi such as Penicillium and Aspergillus species is often in low quantities, which can hinder further research and development. dntb.gov.uanih.gov Therefore, developing efficient and scalable methods for their production is a critical future direction. Biotechnological approaches offer a promising alternative to chemical synthesis, which can be complex and costly.

One key strategy is the optimization of the producing fungal strains. This can be achieved through classical strain improvement techniques, such as mutagenesis and screening, as well as modern genetic engineering approaches. The "One Strain, Many Compounds" (OSMAC) strategy has proven effective in activating silent biosynthetic gene clusters in fungi, leading to the production of novel or higher quantities of desired compounds. mdpi.comnih.govnih.gov This involves systematically altering cultivation parameters such as media composition, temperature, and aeration. cjnmcpu.com For example, changing the culture medium for Penicillium sp. SCSIO 41512 from potato dextrose to rice medium led to the discovery of new pyrrospirones. cjnmcpu.com

Furthermore, understanding the biosynthetic pathway of pyrrospirones can enable metabolic engineering strategies to enhance yield. cjnmcpu.com Identifying and overexpressing key enzymes in the pathway or knocking out competing pathways could significantly increase the production of this compound. The identification of numerous secondary metabolites from Aspergillus fumigatus suggests a rich and complex metabolism that could be harnessed for the production of valuable compounds. nih.govnih.govfrontiersin.org

Q & A

Q. What experimental methodologies are employed for the synthesis and purification of Pyrrospirone A in laboratory settings?

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and oxidation processes. Key steps include:

  • Thin-Layer Chromatography (TLC) to monitor reaction progress and purity .
  • Vacuum filtration for isolating crystalline products .
  • Recrystallization using solvents like methanol or DMSO to enhance purity .
    Purification often combines column chromatography and preparative HPLC, with NMR and mass spectrometry used to confirm intermediate structures .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Structural characterization relies on:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments to assign stereochemistry and connectivity .
  • Electronic Circular Dichroism (ECD) : Computational modeling (e.g., B3LYP/6-311+G(d,p)) compares experimental and calculated spectra to confirm absolute configuration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. What in vitro bioactivity assays are standard for evaluating this compound’s pharmacological potential?

  • Antibacterial Activity : Assessed via micro broth dilution, with MIC (Minimum Inhibitory Concentration) values determined against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Screening : MTT assays on cancer cell lines to evaluate therapeutic windows .
  • Enzyme Inhibition Studies : Fluorescence-based assays for target enzymes (e.g., kinases, proteases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s spectroscopic data during structural analysis?

Contradictions (e.g., mismatched <sup>13</sup>C NMR shifts) require:

  • Computational Validation : Regression analysis comparing experimental and calculated shifts (e.g., mPW1PW91-SCRF method) to identify errors in proposed conformers .
  • Isotopic Labeling : Tracking specific carbons in biosynthesis pathways to confirm assignments .
  • Collaborative Verification : Cross-laboratory replication using standardized protocols .

Q. What strategies optimize this compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Functional Group Modification : Introducing halogen atoms or methyl groups to enhance binding affinity .
  • Stereochemical Tuning : Altering chiral centers (e.g., C-15, C-17) to improve target selectivity .
  • Hybridization : Conjugating this compound with other pharmacophores (e.g., β-lactams) to bypass bacterial resistance .

Q. How is the mechanism of action (MoA) of this compound investigated against bacterial targets?

  • Proteomic Profiling : LC-MS/MS identifies proteins differentially expressed in MRSA after exposure to this compound .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict interactions with bacterial enzymes (e.g., penicillin-binding proteins) .
  • Gene Knockout Models : CRISPR-Cas9-generated MRSA mutants lacking putative target genes validate MoA .

Q. How should researchers design experiments to address conflicting bioactivity results across studies?

  • Meta-Analysis Frameworks : Systematically compare protocols (e.g., bacterial strains, solvent controls) to identify variables affecting reproducibility .
  • Dose-Response Curves : Establish EC50/IC50 values across multiple assays to quantify potency variations .
  • Quality Control Standards : Adopt guidelines (e.g., Clinical and Laboratory Standards Institute) for MIC testing consistency .

Methodological Guidelines

  • Research Question Formulation : Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to ensure rigor .
  • Data Integrity : Archive raw spectra, assay data, and computational models in repositories (e.g., Zenodo) for transparency .
  • Ethical Compliance : Follow institutional biosafety protocols for handling antibiotic-resistant strains .

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Pyrrospirone A

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